Computed LogP Advantage Over 4-Chloro Analog (CAS 478262-43-0)
The presence of the 3-trifluoromethyl substituent on the benzamide ring of the target compound (CAS 478262-53-2) increases the computed LogP by 0.37–0.70 units relative to the 4-chloro analog (CAS 478262-43-0), which lacks the CF₃ group .
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.90752 |
| Comparator Or Baseline | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 478262-43-0): LogP = 3.54212 or XlogP = 3.2 |
| Quantified Difference | ΔLogP = +0.37 to +0.71 (target more lipophilic) |
| Conditions | Computed values from vendor-provided data sheets and chemical databases. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and may confer enhanced cellular uptake in intact-cell assays, directly influencing experimental design and lead optimization prioritization.
